trans-Phytyl Bromide

Catalog No.
S13942091
CAS No.
M.F
C20H39Br
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Phytyl Bromide

Product Name

trans-Phytyl Bromide

IUPAC Name

(Z)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene

Molecular Formula

C20H39Br

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15-

InChI Key

KQYUEKLNYFZILD-HKWRFOASSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCBr)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C\CBr)/C

Trans-Phytyl Bromide is an organic compound characterized by the presence of a phytyl group attached to a bromine atom. Its chemical formula is C${20}$H${39}$Br, and it is primarily recognized for its role as an intermediate in the synthesis of various bioactive molecules, including vitamins and antioxidants. The phytyl group is derived from phytol, a long-chain alcohol that is a precursor to vitamin K and chlorophylls. Trans-Phytyl Bromide exists as a colorless liquid with a characteristic odor and is soluble in organic solvents.

, primarily involving nucleophilic substitution due to the presence of the bromine atom. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as alcohols or amines, leading to the formation of ethers or amines.
  • Grignard Reactions: When treated with magnesium in an ether solvent, trans-Phytyl Bromide can form a Grignard reagent, which can then react with carbonyl compounds to produce alcohols .
  • Formation of Vitamin K Derivatives: It can undergo reactions that contribute to the synthesis of vitamin K and its derivatives through processes involving oxidation and acylation .

Trans-Phytyl Bromide has been studied for its biological activities, particularly in relation to its role as a precursor in the biosynthesis of vitamin K. Vitamin K is essential for blood coagulation and bone metabolism. Moreover, compounds derived from trans-Phytyl Bromide have shown antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

Trans-Phytyl Bromide can be synthesized through several methods:

  • Bromination of Phytol: The most common method involves the direct bromination of phytol using bromine or phosphorus tribromide under controlled conditions.
  • Grignard Reaction: Phytyl bromide can be synthesized from the reaction of phytol with N-bromosuccinimide in the presence of light or heat .
  • Cyclization Reactions: Advanced synthetic routes may involve cyclization reactions where trans-Phytyl Bromide serves as a starting material for more complex molecules .

Trans-Phytyl Bromide finds applications in various fields:

  • Synthesis of Vitamins: It is primarily used in the synthesis of vitamin K and other related compounds.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other biologically active compounds.
  • Research: Used in laboratory settings for studying lipid metabolism and antioxidant mechanisms.

Studies have shown that trans-Phytyl Bromide interacts with various biological systems:

  • Antioxidant Activity: Research indicates that derivatives of trans-Phytyl Bromide exhibit significant antioxidant activity, which is beneficial in reducing oxidative stress .
  • Metabolic Pathways: It plays a role in metabolic pathways leading to vitamin K synthesis, influencing coagulation and bone health.

Trans-Phytyl Bromide shares structural similarities with several other compounds. Here are some comparable compounds:

CompoundStructure TypeUnique Features
PhytolAlcoholPrecursor to vitamin K; longer carbon chain
Geranylgeranyl BromideAlkyl HalideUsed in synthesis of terpenes; shorter carbon chain
Farnesyl BromideAlkyl HalideInvolved in protein prenylation; similar reactivity
Vitamin EAlcoholAntioxidant properties; different functional groups

Trans-Phytyl Bromide is unique due to its specific role as a precursor in vitamin K synthesis and its distinct long-chain structure compared to other similar alkyl halides.

Alkylation Strategies for Isoprenoid Chain Elongation

Alkylation reactions serve as foundational steps for constructing the trans-phytyl bromide’s isoprenoid backbone. A prominent approach involves the chemoselective etherification of phenolic intermediates using alkyl halides under phase-transfer conditions. For instance, Pandey et al. demonstrated that tetrabutylammonium bromide (TBAB) with potassium carbonate in tetrahydrofuran (THF) enables efficient alkylation of hydroxy aromatic acids while preserving carboxylic acid functionalities. This method achieves yields exceeding 90% by leveraging the differential solubility of reactants and the base’s ability to deprotonate phenolic hydroxyl groups selectively.

Critical to this strategy is the choice of alkylating agent. Allyl bromide and benzyl halides have been successfully employed, with reaction times varying from minutes to hours depending on steric hindrance. A comparative analysis (Table 1) highlights the impact of alkyl halide structure on conversion efficiency:

Alkyl HalideSolventReaction TimeYield
Allyl bromideTHF10 min92%
Benzyl chlorideDMF6 h85%
Methyl iodideAcetone30 min78%

Table 1: Alkylation efficiency under TBAB/K₂CO₃ conditions

The mechanism proceeds via an SN₂ pathway, where TBAB enhances nucleophilicity by stabilizing the transition state through ion-pair interactions. Challenges arise in polyfunctional systems, as seen in attempts to alkylate naphthoic acid derivatives, where competing esterification or over-alkylation necessitates careful stoichiometric control.

Organometallic Cross-Coupling Approaches for Terpene Synthesis

Organometallic methods enable precise C–C bond formation in trans-phytyl bromide’s terpene skeleton. A landmark protocol from GB1575946A employs Grignard reagents (e.g., isoamyl magnesium bromide) coupled with dilithium tetrachlorocuprate (Li₂CuCl₄) in ethereal solvents. This catalyst facilitates the cross-coupling of prenyl precursors at temperatures between −78°C and 25°C, achieving stereochemical fidelity critical for trans-configuration.

The reaction sequence involves:

  • Metallation: Activation of the prenyl bromide using magnesium in THF.
  • Coupling: Catalytic Li₂CuCl₄ mediates the union of the Grignard reagent with a tetrahydropyranyl-protected alcohol intermediate.
  • Deprotection: Acidic hydrolysis removes the protecting group, yielding the target trans-phytyl derivative.

Key to success is maintaining anhydrous conditions to prevent proto-demetalation. Yields exceed 70% when using stoichiometric Cu(I) catalysts, though excess reagent risks homo-coupling byproducts. Recent advances suggest replacing Li₂CuCl₄ with palladium complexes (e.g., Pd(OAc)₂) in DMF improves selectivity for unsymmetrical couplings, albeit at higher costs.

Solvent System Optimization in Nucleophilic Substitution Reactions

Solvent polarity and coordinating ability profoundly influence trans-phytyl bromide synthesis. Ethereal solvents like THF and diethyl ether dominate organometallic reactions due to their ability to stabilize Mg and Cu intermediates. In contrast, polar aprotic solvents (DMF, acetone) enhance alkylation rates by solubilizing inorganic bases (K₂CO₃) and alkyl halides.

A solvent screening study (Table 2) reveals trade-offs between reaction rate and byproduct formation:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Byproduct Formation
THF7.60.12<5%
DMF36.70.4515–20%
Acetone20.70.3010–12%

Table 2: Solvent effects on nucleophilic substitution kinetics

Notably, TBAB’s phase-transfer capability in THF mitigates interfacial resistance between solid K₂CO₃ and organic reactants, accelerating alkylation by 3-fold compared to DMF. However, DMF’s high boiling point (153°C) permits elevated-temperature reactions, reducing reaction times for sluggish substitutions. For sensitive substrates, binary solvent systems (e.g., THF/H₂O) balance solubility and reactivity, though water content must remain below 5% to prevent hydrolysis.

trans-Phytyl bromide, chemically designated as (E,7R,11R)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene, represents a crucial intermediate in stereoselective synthesis pathways for natural product chemistry [1] [2]. This compound, with the molecular formula C₂₀H₃₉Br and molecular weight of 359.4 g/mol, serves as a versatile building block in the construction of complex bioactive molecules, particularly in the synthesis of vitamin E derivatives and related chromanol-containing natural products [1] [3].

The significance of trans-phytyl bromide in stereoselective synthesis stems from its ability to transfer stereochemical information through various reaction pathways while maintaining configurational integrity [4] [5]. The compound's unique structural features, including the trans-configured double bond and multiple chiral centers along the phytyl chain, make it an invaluable precursor for controlling stereochemistry in natural product synthesis [6] [7].

Diastereocontrol in Chromanol Ring Formation

The formation of chromanol rings through diastereocontrolled processes represents one of the most significant applications of trans-phytyl bromide in natural product synthesis [8] [4]. The chromanol ring system, characterized by its fused benzene and tetrahydropyran rings, forms the core structure of tocopherols and tocotrienols, collectively known as vitamin E compounds [9] [10].

Research has demonstrated that trans-phytyl bromide can be effectively utilized in diastereoselective chromanol ring formation through carefully controlled cyclization reactions [4] [5]. The key to achieving high diastereoselectivity lies in the strategic use of the phytyl side chain as a stereochemical directing group during the ring-closing process [11] [12]. Studies have shown that when bis-protected phytyl hydroquinone substrates are subjected to cyclization conditions, the stereochemical information from the phytyl chain is effectively transferred to the newly formed chromanol ring [4] [11].

The mechanistic pathway for diastereocontrolled chromanol ring formation involves the initial formation of an epoxide intermediate from the phytyl-substituted hydroquinone precursor [4] [5]. This epoxide subsequently undergoes an acid-catalyzed ring-opening cyclization, where the stereochemistry of the phytyl chain influences the facial selectivity of the cyclization process [11] [12]. The reaction proceeds through what has been termed an "anti-Baldwin" epoxide ring opening under inversion of configuration, leading to the formation of the six-membered chromanol ring with the desired stereochemistry [5].

Experimental data from comprehensive studies reveal that this approach can achieve diastereomeric excesses of up to 93% in the formation of α-tocopherol derivatives [5] [11]. The high level of stereocontrol is attributed to the conformational rigidity imposed by the phytyl chain, which effectively shields one face of the reactive center during the cyclization process [4] [12].

Substrate TypeDiastereomeric Excess (% de)Reaction ConditionsReference
Bis-protected phytyl hydroquinone96-97Shi epoxidation followed by acid-catalyzed cyclization [4] [11]
Trisubstituted phytyl alkenes85-95Asymmetric epoxidation with organocatalysts [13] [14]
Epoxide intermediates93Acid-supported cyclization [5]

Asymmetric Epoxidation Techniques for Tocopherol Intermediates

Asymmetric epoxidation of phytyl-containing substrates represents a cornerstone methodology in the stereoselective synthesis of tocopherol intermediates [13] [11]. The Shi epoxidation, utilizing a fructose-derived ketone catalyst, has emerged as the most effective method for achieving high enantioselectivity in these transformations [13] [14].

The Shi epoxidation process employs a chiral dioxirane intermediate generated from the reaction of oxone (potassium peroxymonosulfate) with a chiral ketone catalyst derived from D-fructose [13] [14]. This methodology has proven particularly effective for the asymmetric epoxidation of bis-protected phytyl hydroquinones, which serve as direct precursors to tocopherol synthesis [11] [12]. The reaction mechanism involves the formation of a dioxirane species that selectively approaches the alkene substrate from the less hindered face, as determined by the chiral environment created by the catalyst [13] [14].

Detailed mechanistic studies have revealed that the stereoselectivity of the Shi epoxidation is controlled during the oxygen transfer step, where the dioxirane intermediate undergoes a concerted addition to the alkene double bond [13] [14]. The rigid six-membered ring structure of the catalyst and the adjacent quaternary carbon center minimize epimerization and provide excellent facial discrimination [13] [11].

Optimization studies have demonstrated that the choice of Shi ketone enantiomer directly controls the absolute stereochemistry of the resulting epoxide [11] [12]. When the D-fructose-derived ketone catalyst is employed, epoxide products with 96% diastereomeric excess can be obtained, while the L-sorbose-derived enantiomeric catalyst produces the opposite enantiomer with 97% diastereomeric excess [11].

Catalyst SystemSubstrateEnantioselectivity (% ee)Diastereoselectivity (% de)Conditions
Shi ketone (D-fructose derived)Bis-protected phytyl hydroquinone94-9696Oxone, pH 10.5, 0°C
Shi ketone (L-sorbose derived)Bis-protected phytyl hydroquinone94-9797Oxone, pH 10.5, 0°C
Jacobsen-Katsuki catalystTrisubstituted phytyl alkenes85-9385-90m-CPBA, NMO

Configurational Stability During Phytyl Chain Transfer

The configurational stability of the phytyl chain during various chemical transformations represents a critical aspect of stereoselective synthesis applications [15] [16]. trans-Phytyl bromide demonstrates remarkable stereochemical stability under a wide range of reaction conditions, making it an ideal substrate for chain transfer reactions that preserve the original stereochemical configuration [17] [18].

Studies investigating the mechanism of configurational retention during phytyl chain transfer reactions have revealed that the stability arises from the inherent conformational preferences of the phytyl chain [15] [19]. The multiple methyl substituents along the chain create a highly stable extended conformation that resists configurational changes during chemical transformations [20] [16]. This conformational stability is further enhanced by the presence of the trans-configured double bond, which locks the chain in a thermodynamically favorable arrangement [15] [19].

Experimental investigations of nucleophilic substitution reactions involving trans-phytyl bromide have demonstrated that the stereochemical integrity of the phytyl chain is maintained with high fidelity [17] [18]. When trans-phytyl bromide undergoes nucleophilic displacement reactions, the stereochemical configuration at all chiral centers along the phytyl chain remains unchanged, with retention levels exceeding 90% in most cases [17] [7].

The mechanism of configurational retention during chain transfer has been elucidated through detailed mechanistic studies [17] [18]. The large steric bulk of the phytyl chain creates a substantial kinetic barrier to configurational inversion, effectively preventing racemization or epimerization during the reaction process [20] [16]. Additionally, the extended conformation of the phytyl chain positions the reactive bromide terminus away from the stereogenic centers, minimizing any potential for intramolecular interactions that could lead to configurational changes [15] [19].

Research has shown that the configurational stability of trans-phytyl bromide is maintained across a broad range of reaction conditions, including elevated temperatures, various solvent systems, and different nucleophiles [16] [7]. This remarkable stability makes trans-phytyl bromide particularly valuable for multi-step synthetic sequences where preservation of stereochemical information is crucial [3] [21].

The practical implications of this configurational stability are evident in the synthesis of complex natural products where the phytyl chain serves as a stereochemical handle [10] [22]. The ability to perform multiple chemical transformations without erosion of stereochemical purity significantly streamlines synthetic routes and improves overall yields [3] [21].

Reaction TypeConfigurational Retention (%)ConditionsSubstrate Scope
Nucleophilic substitution90-95Various nucleophiles, moderate temperaturesPrimary and secondary phytyl halides
Coupling reactions85-95Palladium-catalyzed conditionsAryl and vinyl coupling partners
Chain extension90-98Organometallic reagentsAldol and related reactions
Cyclization reactions88-96Acid or base catalysisIntramolecular cyclizations

Mechanistic Foundations and Industrial Applications

The retro-Diels-Alder reaction of quinone systems has emerged as a powerful strategy for industrial-scale quinone functionalization in vitamin K analogue production. This approach leverages the inherent reactivity of 4H-1,2-benzoxazines, which undergo thermal retro-hetero-Diels-Alder reactions under mild conditions to generate substituted ortho-quinone methides [3]. The reaction mechanism involves a rate-determining retro-hetero-Diels-Alder step, followed by subsequent Diels-Alder reactions with dienophiles to yield phenol and chroman derivatives essential for vitamin K synthesis.

Industrial implementation of retro-Diels-Alder strategies has demonstrated significant advantages over traditional quinone functionalization methods. The two-phase alkylation system using quaternary ammonium salts represents a breakthrough in industrial vitamin K production, achieving 40-60% yield improvements over conventional acid catalysis methods [4]. This process involves reacting 2-methylhydronaphthoquinone-1,4 with phytyl bromide in a biphasic system comprising an aqueous alkali solution and a hydrophobic organic solvent, with quaternary ammonium or tetraalkyl phosphonium salts serving as phase transfer catalysts.

Process Parameters and Optimization

The optimal reaction conditions for industrial retro-Diels-Alder quinone functionalization have been established through extensive process development. Temperature control between 30-60°C proves critical, with 50°C representing the optimal balance between reaction rate and product selectivity [4]. The reaction system benefits from vigorous agitation to maintain proper emulsion formation, typically achieved through stirring at 300-500 rpm in industrial reactors. Reaction times ranging from 1-20 hours, with 8-12 hours being most common for industrial applications, allow for complete conversion while minimizing side product formation.

The electronic properties of substituents significantly influence reaction rates and selectivity patterns. Electron-withdrawing groups such as trifluoromethyl at the C5, C6, or C7 positions of the quinone ring generally decelerate the reaction, while the same substituent at C8 accelerates the process compared to unsubstituted systems [3]. This positional dependence has been exploited in industrial processes to achieve enhanced regioselectivity through strategic substrate design.

Large-Scale Implementation Challenges

Industrial-scale retro-Diels-Alder processes face several unique challenges related to heat transfer, mass transfer, and process control. The exothermic nature of these reactions necessitates sophisticated temperature control systems, particularly in multi-tonne manufacturing scenarios where heat removal becomes increasingly difficult. Modern industrial implementations employ continuous stirred tank reactors with advanced heat exchange systems, often utilizing jacketed vessels with internal cooling coils to maintain temperature uniformity [5].

Electrochemical synthesis methods have shown promise for large-scale quinone functionalization, with demonstrated scalability exceeding 100 grams and achieving 85% yields with high selectivity [6]. The sulfonated thioether-substituted quinones produced through these electrochemical protocols exhibit high solubility and stability in aqueous solutions, with redox potentials ranging from 440-750 mV versus standard hydrogen electrode, making them suitable for industrial processing environments.

Continuous Flow Reactor Adaptations for Large Batch Synthesis

Process Intensification Through Flow Chemistry

Continuous flow reactor technology has revolutionized vitamin K analogue production by enabling precise control over reaction parameters while maintaining high throughput capabilities. The implementation of microflow high-pressure, high-temperature intensification represents a significant advancement in vitamin synthesis methodology. Studies have demonstrated that photo-high-pressure, high-temperature conditions in continuous flow can reduce reaction times to as little as 43 seconds, representing orders of magnitude improvement over traditional batch processes [7].

The synergistic effect of temperature and irradiation in continuous flow systems has proven particularly valuable for vitamin precursor synthesis. Unlike conventional equipment that separates photochemical and thermal steps spatially and temporally, continuous flow reactors enable simultaneous high-temperature and irradiation exposure, creating synergistic effects that enhance reaction kinetics [7]. This approach has achieved 42% conversion rates with 17% yields of target vitamin compounds while maintaining consistent product quality.

Integrated Batch-Flow Process Development

Modern industrial vitamin K production increasingly relies on integrated batch-flow processes that combine the advantages of both methodologies. Telescoped continuous flow operations have demonstrated remarkable productivity improvements, with systems achieving 7 grams per hour productivity for complex organic molecules [8]. These integrated approaches typically employ batch processing for initial substrate preparation and purification, followed by continuous flow processing for critical coupling reactions and final product formation.

The development of tube-in-tube reactor configurations has addressed specific challenges in ring-closing metathesis reactions essential for vitamin K synthesis. These systems enable in-situ ethylene removal to favor ring-closing over cross-metathesis, improving selectivity and yield while reducing residence times to 16 minutes with good selectivity [8]. Such innovations demonstrate the potential for continuous flow technology to address specific chemical challenges while maintaining industrial scalability.

Biofilm Reactor Technology for Vitamin Production

Advanced biofilm reactor systems represent a revolutionary approach to continuous vitamin K production through microbial synthesis. These reactors have demonstrated exceptional performance improvements, with Bacillus subtilis natto achieving 20.5 ± 0.5 mg/L MK-7 production, representing a 344% increase compared to suspended-cell reactors [9] [10]. The success of biofilm reactors stems from their ability to provide controlled environments for microorganisms to form mature and robust biofilms that enable enhanced vitamin K production efficiency.

Industrial-scale biofilm reactors incorporate specially designed internal plastic composite supports that facilitate microorganism adhesion and biofilm formation. These supports withstand the mechanical stresses of large-scale operation while maintaining optimal surface area for microbial growth [10]. The technology has proven particularly effective for MK-7 production, addressing fundamental operational and scale-up issues associated with traditional static fermentation strategies.

Process Analytical Technology Integration

The successful implementation of continuous flow systems in industrial vitamin K production requires sophisticated process analytical technology integration. Real-time monitoring of critical process parameters including temperature, pressure, flow rates, and product concentration enables informed process adjustments to ensure consistent end-product quality [11]. Advanced control systems utilize feedback loops to automatically adjust operating conditions based on analytical measurements, maintaining optimal performance throughout extended production campaigns.

Small-volume continuous manufacturing concepts have gained significant traction in pharmaceutical applications, with equipment fitting standard laboratory fume hoods capable of achieving productivities of several kilograms per day [11]. This approach offers tremendous advantages over batch manufacturing in terms of improved performance and safety, together with decreased capital expenditures, making it particularly attractive for vitamin K analogue production.

Purification Challenges in Multi-Tonne Manufacturing

Chromatographic Separation Complexities

Multi-tonne manufacturing of vitamin K analogues presents unprecedented challenges in downstream processing and purification. The structural similarity between different vitamin K derivatives necessitates highly selective separation techniques capable of resolving closely related compounds at industrial scale. Platform purification processes utilizing Protein A affinity chromatography have demonstrated the ability to achieve over 90% product purity in single chromatographic steps, though adaptation to vitamin K systems requires significant modification of binding conditions and elution protocols [12].

The implementation of multimodal chromatography represents a significant advancement in addressing purification challenges specific to vitamin K analogues. These resins exhibit stronger selectivity for target compounds while effectively removing process-related impurities including host cell proteins, DNA fragments, and aggregated products [13]. The combination of ion exchange, hydrophobic interaction, and hydrogen bonding mechanisms within single resin systems enables superior resolution of vitamin K isomers and related impurities.

Membrane Technology and Filtration Optimization

Industrial-scale purification of vitamin K analogues relies heavily on advanced membrane technologies for both primary separation and final polishing steps. Tangential flow microfiltration has proven particularly effective for mammalian cell harvest applications, though adaptation to vitamin K production requires careful optimization of membrane pore size and operating conditions [14]. The challenge lies in managing debris loading while maintaining high product recovery, particularly as cell culture technology advances toward higher titer processes exceeding 3% solids content.

Ultrafiltration and diafiltration operations play critical roles in buffer exchange and concentration steps essential for vitamin K purification. These processes must address the lipophilic nature of vitamin K compounds while maintaining product stability throughout extended processing times [15]. Advanced membrane materials with enhanced fouling resistance and improved selectivity have been developed specifically for pharmaceutical applications, though cost considerations remain significant for multi-tonne production scenarios.

Crystallization and Final Product Isolation

The final isolation of vitamin K analogues from purified solutions presents unique challenges related to crystal formation, polymorphism, and product stability. Industrial crystallization processes must achieve consistent crystal size distribution while maintaining product purity and minimizing yield losses. The hydrophobic nature of vitamin K compounds necessitates careful solvent selection and crystallization condition optimization to achieve acceptable product characteristics [16].

Process development for vitamin K crystallization often requires extensive screening of crystallization conditions including temperature profiles, solvent compositions, and seeding strategies. The tendency of vitamin K compounds to form multiple polymorphic forms complicates process development, as different crystal forms may exhibit varying bioavailability and stability characteristics. Industrial processes typically employ controlled cooling crystallization with continuous monitoring of particle size distribution and crystal morphology.

Regulatory Compliance and Quality Control

Multi-tonne manufacturing of vitamin K analogues must comply with stringent pharmaceutical regulations while maintaining cost-effective production. The complexity of vitamin K structures and their tendency to form degradation products under certain conditions necessitates comprehensive analytical method development and validation [13]. Quality control systems must be capable of detecting and quantifying impurities at parts-per-million levels while maintaining rapid throughput compatible with industrial production schedules.

The implementation of continuous manufacturing approaches for vitamin K production requires development of real-time analytical methods capable of monitoring product quality throughout the production process. This includes techniques for measuring vitamin K content, related substances, residual solvents, and other critical quality attributes without interrupting production flow [17]. Advanced spectroscopic methods including near-infrared and Raman spectroscopy have shown promise for real-time quality monitoring in pharmaceutical manufacturing applications.

Process ParameterTraditional BatchContinuous FlowImprovement Factor
Reaction Time15-30 minutes43 seconds20-40x faster [7]
Temperature Control±5°C±0.5°C10x improvement
Yield Consistency75-85%85-95%10-20% improvement
Productivity1-3 kg/day5-15 kg/day3-5x increase [11]
Purification ChallengeImpact LevelCurrent Solution EfficiencyFuture Development Needs
Structural Similarity SeparationHigh75-85% resolutionImproved selectivity resins
Membrane FoulingMedium80-90% recoveryAdvanced membrane materials
Crystal PolymorphismHigh85-95% controlReal-time crystal monitoring
Regulatory ComplianceVery High95-99% successAutomated quality systems

XLogP3

9.6

Exact Mass

358.22351 g/mol

Monoisotopic Mass

358.22351 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types